molecular formula C8H4BrClN2 B184729 7-Bromo-2-chloroquinoxaline CAS No. 89891-65-6

7-Bromo-2-chloroquinoxaline

Cat. No. B184729
CAS RN: 89891-65-6
M. Wt: 243.49 g/mol
InChI Key: AZUMKBQKUXTHCM-UHFFFAOYSA-N
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Patent
US09290478B2

Procedure details

7-bromo-2(1H)-quinoxalinone (47.2 g; 210 mmol) was added to phosphorus oxychloride (470 mL). The reaction mixture was stirred at 100° C. for 2 hours, cooled down to room temperature and evaporated to dryness. The crude product was taken up into DCM and poured onto ice, water and K2CO3 powder. The mixture was filtered over celite. The celite was washed twice with DCM. The organic layer was decanted, dried over MgSO4, filtered and evaporated to dryness to give 49 g (96%) of 7-bromo-2-chloro-quinoxaline (grey solid). MP=146° C.
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[CH:7][C:8](=O)[NH:9]2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:15])=O>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[CH:7][C:8]([Cl:15])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
47.2 g
Type
reactant
Smiles
BrC1=CC=C2N=CC(NC2=C1)=O
Name
Quantity
470 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
poured onto ice, water and K2CO3 powder
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over celite
WASH
Type
WASH
Details
The celite was washed twice with DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C2N=CC(=NC2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.